2-Phenyl-1H-indole-7-carbaldehyde
Description
2-Phenyl-1H-indole-7-carbaldehyde is an indole derivative featuring a phenyl substituent at position 2 and a formyl (-CHO) group at position 7. The aldehyde group enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications such as the preparation of Schiff bases or heterocyclic extensions .
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-phenyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-8-4-7-12-9-14(16-15(12)13)11-5-2-1-3-6-11/h1-10,16H |
InChI Key |
KBMGCWKEOJJGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For instance, the use of L-proline or Amberlite IRA-400 Cl resin as catalysts has been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be easily oxidized to form indole-3-carboxylic acid . Additionally, it can participate in Henry reactions with nitromethane to produce 3-nitrovinyl indole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can occur readily due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid and 3-nitrovinyl indole .
Scientific Research Applications
2-Phenyl-1H-indole-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-Phenyl-1H-indole-7-carbaldehyde and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|---|
| 2-Phenyl-1H-indole-7-carbaldehyde | Not provided | C₁₅H₁₁NO | 221.27 | Indole, phenyl, aldehyde | Reactive aldehyde for synthesis |
| 2-Phenyl-1H-indole | 948-65-2 | C₁₄H₁₁N | 193.24 | Indole, phenyl | Simpler structure; no aldehyde |
| 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | 1190321-22-2 | C₁₀H₇FNO | 177.18 | Indole, fluoro, methyl, aldehyde | Electron-withdrawing fluoro substituent |
| 7-Methyl-2-phenyl-1H-indole | 59541-82-1 | C₁₅H₁₃N | 207.28 | Indole, phenyl, methyl | Electron-donating methyl group |
Key Observations:
Substituent Effects :
- The aldehyde group in 2-Phenyl-1H-indole-7-carbaldehyde increases its reactivity compared to 2-Phenyl-1H-indole, enabling participation in condensation and nucleophilic addition reactions .
- Electron-withdrawing groups (e.g., -CHO, -F) reduce aromatic ring reactivity toward electrophilic substitution compared to electron-donating groups (e.g., -CH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
